Semicarbazide, 4-allyl-1-phenyl-3-thio-
Description
The Significance of Thiosemicarbazide (B42300) Scaffolds in Contemporary Chemical Synthesis and Applications
The thiosemicarbazide scaffold is a cornerstone in the development of novel bioactive molecules and functional materials. These compounds are extensively used as intermediates in the synthesis of a variety of heterocyclic compounds, such as 1,2,4-triazoles, 1,3,4-thiadiazoles, and thiazolidinones, many of which exhibit potent pharmacological properties. mdpi.com The synthetic accessibility and the reactivity of the thiosemicarbazide core allow for the introduction of diverse substituents, enabling the fine-tuning of their chemical and biological properties.
The applications of thiosemicarbazide derivatives are vast and varied, with a significant emphasis on their biological activities. Researchers have extensively documented their potential as antimicrobial, anticancer, antiviral, antifungal, and anticonvulsant agents. nih.gov The mechanism of action of these compounds is often attributed to their ability to chelate metal ions that are essential for the survival of pathogens or the proliferation of cancer cells. Furthermore, the thiosemicarbazide moiety can interact with biological targets through hydrogen bonding and other non-covalent interactions, contributing to their therapeutic effects. Beyond medicine, these compounds are also explored for their applications in agriculture as pesticides and in materials science as corrosion inhibitors and analytical reagents.
Positioning of Semicarbazide, 4-allyl-1-phenyl-3-thio- within the Thiosemicarbazide Class and its Research Relevance
Semicarbazide, 4-allyl-1-phenyl-3-thio- is a specific derivative within the broader class of thiosemicarbazides. Its structure incorporates a phenyl group at the N-1 position and an allyl group at the N-4 position, which are expected to modulate its chemical and biological properties. The phenyl group can engage in hydrophobic and aromatic interactions, while the allyl group provides a site for further chemical transformations.
| Identifier | Value |
|---|---|
| Molecular Formula | C10H13N3S |
| SMILES | C=CCNC(=S)NNC1=CC=CC=C1 |
| InChI | InChI=1S/C10H13N3S/c1-2-8-11-10(14)13-12-9-6-4-3-5-7-9/h2-7,12H,1,8H2,(H2,11,13,14) |
| InChIKey | ILMQLIPLNJWMGA-UHFFFAOYSA-N |
While detailed research focusing exclusively on Semicarbazide, 4-allyl-1-phenyl-3-thio- is limited, its structural components suggest significant research relevance. The presence of both allyl and phenyl groups makes it a valuable intermediate for synthesizing more complex molecules. For instance, research on related compounds, such as 1-(x-picolinoyl)-4-allyl-thiosemicarbazides, demonstrates the utility of the 4-allyl-thiosemicarbazide scaffold. These compounds have been synthesized and subsequently cyclized to form 1,2,4-triazole (B32235) derivatives, which have been evaluated for their antibacterial activity.
The study on 1-(x-picolinoyl)-4-allyl-thiosemicarbazides revealed that some of these derivatives exhibit significant antibacterial activity. For example, 1-(2-picolinoyl)-4-allyl-thiosemicarbazide was found to be more active against several bacterial strains than the standard antimicrobial drug, Gentamicin. This highlights the potential of the 4-allyl-thiosemicarbazide moiety in the development of new antibacterial agents. The biological activity of these related compounds underscores the potential research value of Semicarbazide, 4-allyl-1-phenyl-3-thio- as a precursor for novel therapeutic agents.
| Microorganism | MIC (μg/mL) |
|---|---|
| Bacillus cereus | 62.5 |
| Staphylococcus aureus | 125 |
| Escherichia coli | 62.5 |
| Pseudomonas aeruginosa | 250 |
Current Research Frontiers and Future Directions for Semicarbazide, 4-allyl-1-phenyl-3-thio-
The current research frontiers for thiosemicarbazide derivatives are focused on the development of new therapeutic agents with improved efficacy and reduced side effects. A significant area of investigation is the synthesis of novel thiosemicarbazide-based compounds with enhanced activity against drug-resistant strains of bacteria and fungi. The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents, and thiosemicarbazides represent a promising class of compounds in this regard. nih.gov
Another major research direction is the exploration of thiosemicarbazide derivatives as anticancer agents. Many studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the inhibition of ribonucleotide reductase and topoisomerase II. Future research in this area will likely focus on the development of tumor-selective thiosemicarbazides and their metal complexes to minimize toxicity to healthy cells.
For Semicarbazide, 4-allyl-1-phenyl-3-thio-, future research could involve its synthesis and thorough characterization, followed by an evaluation of its biological activities. Given the known antimicrobial and anticancer properties of related thiosemicarbazides, it would be valuable to screen this compound against a panel of pathogenic bacteria, fungi, and cancer cell lines. Furthermore, its potential as a ligand for the synthesis of coordination complexes with interesting magnetic, optical, or catalytic properties could be explored. The allyl group also presents an opportunity for post-synthetic modification, allowing for the creation of a library of derivatives with diverse functionalities and potentially enhanced biological activities.
Structure
3D Structure
Properties
CAS No. |
27421-87-0 |
|---|---|
Molecular Formula |
C10H13N3S |
Molecular Weight |
207.30 g/mol |
IUPAC Name |
1-anilino-3-prop-2-enylthiourea |
InChI |
InChI=1S/C10H13N3S/c1-2-8-11-10(14)13-12-9-6-4-3-5-7-9/h2-7,12H,1,8H2,(H2,11,13,14) |
InChI Key |
ILMQLIPLNJWMGA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)NNC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Semicarbazide, 4 Allyl 1 Phenyl 3 Thio and Its Analogues
Established Synthetic Pathways for the Semicarbazide, 4-allyl-1-phenyl-3-thio- Core Structure
Traditional synthetic routes provide robust and well-documented methods for obtaining the thiosemicarbazide (B42300) scaffold. These pathways are characterized by their reliability and have been foundational in the study of these compounds.
The most direct and widely employed method for synthesizing 4-substituted-1-acyl/aroyl thiosemicarbazides is the condensation reaction between a carbohydrazide (B1668358) and an appropriate isothiocyanate. researchgate.net In the specific case of Semicarbazide, 4-allyl-1-phenyl-3-thio-, the synthesis involves the nucleophilic addition of phenylhydrazine (B124118) to the electrophilic carbon atom of allyl isothiocyanate.
The reaction mechanism initiates with the lone pair of electrons on the terminal nitrogen of phenylhydrazine attacking the carbon of the isothiocyanate group (-N=C=S). This forms a zwitterionic intermediate, which subsequently undergoes a proton transfer to yield the stable thiosemicarbazide product. The reaction is typically carried out in a polar solvent, such as ethanol (B145695), to facilitate the dissolution of the reactants and is often heated under reflux to ensure completion. mdpi.commdpi.com
General Reaction Scheme: Phenylhydrazine + Allyl isothiocyanate → Semicarbazide, 4-allyl-1-phenyl-3-thio-
The following table summarizes typical conditions for this type of condensation reaction.
| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Hydrazide Derivative (e.g., Phenylhydrazine) | Isothiocyanate (e.g., Allyl isothiocyanate) | Ethanol | Reflux for 3-4 hours | Good to High (typically >70%) | mdpi.com |
| 3-Trifluoromethylbenzoic acid hydrazide | Various Isothiocyanates | Anhydrous Ethanol | Reflux for 30 minutes | 58-69% | mdpi.com |
| 5-Nitrobenzimidazole-2-yl-sulphonyl-acetic acid hydrazide | Phenyl isothiocyanate | Methanol | Reflux for 3-4 hours | 79% | mdpi.com |
Semicarbazide, 4-allyl-1-phenyl-3-thio- serves as a valuable intermediate for the synthesis of a wide array of heterocyclic compounds. nih.govresearchgate.net Its polyfunctional nature, possessing multiple nucleophilic sites (the N1, N2, and N4 nitrogens and the sulfur atom), allows for diverse derivatization strategies. researchgate.net
A primary derivatization pathway is the condensation with aldehydes or ketones to form thiosemicarbazones. nih.govresearchgate.net This reaction typically involves heating the thiosemicarbazide and the carbonyl compound in an alcoholic solvent, often with a catalytic amount of acid. chemmethod.com
These thiosemicarbazone derivatives are themselves important synthetic precursors. They can undergo cyclization reactions to yield various five- and six-membered heterocycles. For instance:
Thiazole Derivatives: Reaction of a thiosemicarbazone with α-haloketones, such as phenacyl bromide, leads to the formation of substituted thiazoles. nih.gov
1,3,4-Thiadiazole Derivatives: Oxidative cyclization of thiosemicarbazones using reagents like bromine in acetic acid can yield thiadiazole derivatives. ekb.eg
4-Thiazolidinone Derivatives: Cyclocondensation of thiosemicarbazones with compounds like 2-chloroethanoic acid or mercaptoacetic acid in a suitable solvent furnishes 4-thiazolidinones. chemmethod.com
| Starting Material | Reagent | Product Type | Typical Conditions | Reference |
|---|---|---|---|---|
| Thiosemicarbazide | Aromatic Aldehyde | Thiosemicarbazone | Ethanol, cat. Acetic Acid, Reflux 5h | chemmethod.com |
| Thiosemicarbazone | Phenacyl Bromide | Thiazole Derivative | Solid-state ball milling | nih.gov |
| Thiosemicarbazone | 2-Chloroethanoic acid, Sodium Acetate | 4-Thiazolidinone Derivative | Glacial Acetic Acid, Reflux 8h | chemmethod.com |
| Thiosemicarbazone | Bromine / Acetic Acid | Thiadiazole Derivative | Stirring in acetic acid | ekb.eg |
Advanced Synthetic Techniques Applicable to Semicarbazide, 4-allyl-1-phenyl-3-thio-
In response to the growing demand for sustainable and efficient chemical processes, advanced synthetic techniques have been applied to the synthesis of thiosemicarbazides and their derivatives. These methods often lead to higher yields, shorter reaction times, and a reduced environmental footprint.
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of thiosemicarbazide synthesis, this has led to the development of more environmentally benign protocols. One key approach is the replacement of volatile organic solvents with water. The synthesis of thiosemicarbazone and semicarbazone derivatives has been successfully achieved in aqueous media, offering a greener alternative to traditional methods that use organic solvents like ethanol or methanol. rasayanjournal.co.in
Another green technique is the use of solvent-free reactions. Solid-solid reactions, often facilitated by techniques like ball-milling, can produce thiosemicarbazones quantitatively at room temperature, eliminating the need for solvents and often simplifying product purification. nih.gov These waste-free, stoichiometric solid-state reactions are highly versatile and represent a significant improvement over solution-based syntheses. nih.gov
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. mdpi.com When applied to the synthesis of thiosemicarbazides and their derivatives, this technique offers dramatic reductions in reaction times compared to conventional heating methods. scispace.com
The synthesis of thiosemicarbazones via the condensation of thiosemicarbazides with aldehydes can be completed in minutes under microwave irradiation, whereas conventional reflux methods may require several hours. mdpi.comnih.gov Furthermore, these reactions can often be performed under solvent-free conditions, combining the benefits of speed and environmental friendliness. mdpi.comresearchgate.net A small amount of a polar solvent like ethanol is sometimes added to create a homogeneous system for microwave absorption. scispace.com This synergy between microwave irradiation and solvent-free or minimal-solvent conditions leads to high yields of pure products with simplified work-up procedures. mdpi.com
| Product Type | Method | Reaction Time | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Thiosemicarbazone | Conventional Reflux | 480 min | Ethanol, Acetic Acid | ~75-90% | mdpi.com |
| Thiosemicarbazone | Microwave-Assisted | 3 min | Solvent-free, Acetic Acid | ~80-95% | mdpi.com |
| Thiosemicarbazide | Conventional Reflux | Not specified | Ethanol | Not specified | scispace.com |
| Thiosemicarbazide | Microwave-Assisted | 2-4 min | Ethanol (2 drops) | High | scispace.com |
| Thiazole-Thiosemicarbazone | Conventional Reflux | Not specified | Catalyst needed | Lower | nih.govresearchgate.net |
| Thiazole-Thiosemicarbazone | Microwave-Assisted | 5 min | Solvent-free, No catalyst | High | nih.govresearchgate.net |
Coordination Chemistry of Semicarbazide, 4 Allyl 1 Phenyl 3 Thio As a Ligand
Ligand Design and Chelation Properties of Semicarbazide, 4-allyl-1-phenyl-3-thio-
The chelation properties of Semicarbazide, 4-allyl-1-phenyl-3-thio- are dictated by its molecular structure, which includes an allyl group at the N4 position and a phenyl group at the N1 position. These substituents influence the ligand's steric and electronic characteristics, which in turn affect the stability and geometry of its metal complexes.
Semicarbazide, 4-allyl-1-phenyl-3-thio- possesses several potential donor atoms that can coordinate with a metal center. The primary binding sites are the sulfur atom of the thiocarbonyl group (C=S) and the hydrazinic nitrogen atom (N2). This ligand can exist in two tautomeric forms in solution: the thione form and the thiol form. researchgate.netresearchgate.net
Thione Form: In its neutral state, the ligand exists predominantly in the thione form, featuring a C=S double bond. Coordination typically occurs through the sulfur atom and the terminal hydrazinic nitrogen atom.
Thiol Form: Upon deprotonation, typically in the presence of a metal ion and a suitable pH, the ligand can convert to the thiol form, which contains a C-S single bond and an S-H group. This deprotonated thiolato-sulfur is a soft donor and readily binds to metal ions.
The nitrogen atoms within the thiosemicarbazide (B42300) backbone are crucial for its coordination behavior. While the nitrogen atom adjacent to the phenyl group (N1) is generally less basic and sterically hindered, the hydrazinic nitrogen (N2) is a primary coordination site. The nitrogen atom attached to the allyl group (N4) can also participate in coordination, although this is less common. There is no oxygen atom in the primary structure of Semicarbazide, 4-allyl-1-phenyl-3-thio-; therefore, coordination involving oxygen would not be expected unless the ligand undergoes a chemical transformation or is part of a mixed-ligand system.
The versatility of thiosemicarbazide-based ligands is evident in their ability to adopt various coordination modes.
Monodentate: In some cases, the ligand may coordinate to a metal center through only the sulfur atom. rsc.org This is observed in certain bismuth(III) halide complexes where the thiosemicarbazone coordinates in a monodentate fashion via the sulfur atom. rsc.org Gold(I) complexes also frequently exhibit monodentate coordination through the sulfur atom. researchgate.net
Bidentate: The most common coordination mode for thiosemicarbazides is as a bidentate ligand, forming a stable five-membered chelate ring. jocpr.com This typically involves coordination through the sulfur atom and one of the hydrazinic nitrogen atoms (N,S-chelation). jocpr.comnih.gov This mode can occur with the ligand in its neutral (thione) form or as a deprotonated (thiolato) anion.
Tridentate: While less common for the thiosemicarbazide itself, related thiosemicarbazone derivatives (formed by condensation with an aldehyde or ketone) can act as tridentate ligands if another donor group is present in the aldehyde/ketone moiety. researchgate.net
Bridging: The ligand can also act as a bridging ligand, coordinating to two different metal centers simultaneously, which can lead to the formation of dinuclear or polynuclear complexes.
Synthesis and Structural Elucidation of Metal Complexes Incorporating Semicarbazide, 4-allyl-1-phenyl-3-thio-
The synthesis of metal complexes with Semicarbazide, 4-allyl-1-phenyl-3-thio- typically involves the reaction of the ligand with a metal salt in an appropriate solvent, such as ethanol (B145695) or methanol. jocpr.com The stoichiometry of the reactants and the reaction conditions (e.g., temperature, pH) can be adjusted to isolate complexes with different metal-to-ligand ratios and coordination geometries.
A wide range of transition metals form stable complexes with thiosemicarbazide-based ligands.
Cu(II), Ni(II), Co(II), and Zn(II): Complexes with these metals are common. nih.gov Ni(II) complexes with deprotonated thiosemicarbazone ligands often adopt a distorted square planar geometry. nih.gov Copper(II) complexes have been shown to possess a wide range of biological activities. nih.gov The synthesis of Cu(II), Co(II), and Ni(II) complexes of thiosemicarbazide derivatives is often achieved by refluxing the ligand with the corresponding metal chloride salt. jocpr.com
Ruthenium(II): Half-sandwich arene-ruthenium(II) complexes of the type [(η6-p-cymene)Ru(thiosemicarbazone)Cl]+ have been synthesized and characterized. nih.gov In these complexes, the thiosemicarbazone typically acts as a bidentate N,S-donor ligand. nih.gov The synthesis involves reacting the ruthenium dimer, for example, [{(η6-p-cymene)RuCl}2(μ-Cl)2], with the ligand. researchgate.net
Platinum(II): Platinum(II) complexes of thiosemicarbazones are of significant interest. They are typically prepared by reacting K2PtCl4 with the ligand in a 1:1 molar ratio. kuleuven.benih.gov The resulting complexes often feature a square-planar geometry where the ligand coordinates as a bidentate or tridentate chelator. researchgate.netnih.gov
Gold(I): Gold(I) readily forms complexes with thiosemicarbazone ligands. Synthesis can be achieved by reacting a gold(I) precursor like [Au(SMe2)]Cl with the ligand. rsc.org In many Au(I) complexes, the thiosemicarbazone acts as a monodentate ligand, binding through the sulfur atom to a linearly coordinated gold center. researchgate.netmdpi.com Clusters showing aurophilic (Au-Au) interactions have also been reported. nih.gov
Bismuth(III): Several bismuth(III) halide complexes with thiosemicarbazones have been synthesized and structurally characterized. nku.edu.trnih.gov In these complexes, the ligand can coordinate in a monodentate fashion through the sulfur atom or as a bidentate N,S chelator. rsc.orgnih.gov The resulting structures can be mononuclear, dinuclear with halogen bridges, or polynuclear. rsc.orgnih.gov
Vanadyl(IV): Vanadyl (VO(IV)) complexes with substituted thiosemicarbazides have been prepared and characterized. nih.gov Depending on the stoichiometry and the nature of the ligand, these complexes can adopt octahedral or square-pyramidal geometries. nih.gov Mixed-ligand vanadyl(IV) complexes with thiosemicarbazones have also been synthesized. nih.gov
The coordination chemistry of thiosemicarbazides and their derivatives extends to main group metals. researchgate.net As noted above, Bismuth(III) from Group 15 forms a variety of stable complexes. rsc.orgnih.govnku.edu.trnih.govresearchgate.net Organotin(IV) compounds also react with thiosemicarbazones to form complexes with various coordination numbers and geometries. The versatility of thiosemicarbazones as coordinating agents for these acceptor metals has been well-documented. researchgate.net
Advanced Spectroscopic and Analytical Characterization of Semicarbazide, 4-allyl-1-phenyl-3-thio- Metal Complexes
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the ligand's binding sites. The coordination of the thiosemicarbazide ligand to a metal ion causes significant shifts in the vibrational frequencies of key functional groups. A decrease in the frequency of the ν(C=S) band and a shift in the ν(N-H) bands are indicative of coordination through the sulfur and nitrogen atoms, respectively. The appearance of new bands at lower frequencies can be attributed to ν(M-S) and ν(M-N) vibrations, confirming the formation of the complex. jocpr.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes in solution. Upon complexation, the signals for protons and carbons near the coordination sites (e.g., N-H protons) often shift or disappear, providing evidence of binding. jocpr.comnih.gov
Electronic (UV-Visible) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The free ligand typically shows intense bands in the UV region corresponding to π→π* and n→π* transitions. nih.gov In the spectra of the complexes, these bands may be shifted, and new, weaker bands may appear in the visible region, which are assigned to d-d transitions of the metal ion or to metal-to-ligand charge transfer (MLCT) transitions. nih.gov
Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the synthesized complexes. The fragmentation patterns can also provide valuable information about the structure and composition of the compounds. jocpr.com
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions in the solid state. nih.gov
Interactive Data Table: Characteristic IR Spectral Data for Thiosemicarbazone Metal Complexes Data is generalized from literature on similar compounds.
| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Inference |
|---|---|---|---|
| ν(N-H) | ~3100-3400 | Shifted or Broadened | Involvement of Nitrogen in coordination |
| ν(C=N) | ~1600-1620 | Shifted to lower or higher frequency | Coordination via azomethine Nitrogen |
| ν(C=S) | ~800-850 | Shifted to lower frequency (~750-800) | Coordination via Sulfur atom |
| ν(M-N) | - | ~450-550 | Formation of Metal-Nitrogen bond |
| ν(M-S) | - | ~300-400 | Formation of Metal-Sulfur bond |
Vibrational Spectroscopy (FTIR, Raman) for Metal-Ligand Bonding Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for elucidating the coordination mode of Semicarbazide, 4-allyl-1-phenyl-3-thio- to a metal center. By comparing the spectra of the free ligand with its metal complexes, shifts in the vibrational frequencies of key functional groups can be identified, providing direct evidence of coordination.
Key vibrational bands of the free ligand and their shifts upon complexation are summarized below:
| Functional Group | Free Ligand (cm⁻¹) | Complex (cm⁻¹) | Interpretation of Shift |
| ν(N-H) | ~3232 - 3327 | Shift to lower or higher wavenumbers | Involvement of hydrazinic nitrogen in coordination. Broadening of the band can indicate the presence of coordinated water molecules. nih.gov |
| ν(C=N) | ~1650 | Shift to lower wavenumbers | Coordination through the azomethine nitrogen. nih.govnih.gov |
| ν(C=S) | ~1264 | Shift to lower wavenumbers | Coordination through the sulfur atom of the thioamide group. nih.govnih.gov |
| ν(N-N) | ~1010-1047 | Shift to higher wavenumbers | Indicates coordination of the hydrazinic nitrogen. |
The appearance of new, non-ligand bands in the far-infrared region of the spectra of the complexes is also indicative of metal-ligand bond formation. These bands are typically assigned to the stretching vibrations of the metal-nitrogen (ν(M-N)) and metal-sulfur (ν(M-S)) bonds, often appearing in the ranges of 523-580 cm⁻¹ and 435-442 cm⁻¹, respectively. nih.gov The observed shifts confirm that Semicarbazide, 4-allyl-1-phenyl-3-thio- typically coordinates to metal ions through the azomethine nitrogen and the thiolate sulfur atoms. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Solution-State Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in determining the structure of these complexes in solution. ¹H, ¹³C, and ¹⁵N NMR studies provide detailed information about the ligand's conformation and the coordination sites.
¹H NMR: In the ¹H NMR spectrum of the free ligand, characteristic signals for the N-H protons, aromatic protons, and allyl group protons are observed. nih.gov Upon complexation, the signal corresponding to the N-H proton often shifts downfield or disappears, indicating its deprotonation and subsequent coordination to the metal ion. nih.gov Shifts in the positions of the allyl and phenyl protons can also provide information about changes in the electronic environment upon complexation.
¹³C NMR: The ¹³C NMR spectrum of the free ligand shows distinct signals for the carbons of the phenyl ring, the allyl group, and the thioamide (C=S) and azomethine (C=N) groups. nih.gov Coordination to a metal center typically results in a downfield shift of the C=S and C=N signals, further confirming the involvement of the sulfur and nitrogen atoms in bonding. nih.gov
¹⁵N NMR: While less common, ¹⁵N NMR can provide direct evidence of nitrogen coordination. A significant shift in the ¹⁵N resonance of the hydrazinic nitrogen upon complexation would definitively confirm its role as a donor atom.
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
Electronic absorption (UV-Vis) spectroscopy provides insights into the electronic structure of the ligand and its metal complexes. The spectra typically exhibit bands corresponding to intra-ligand transitions and, in the case of transition metal complexes, d-d transitions and charge transfer bands.
The UV-Vis spectrum of the free ligand generally shows absorption bands in the UV region, which are assigned to π→π* and n→π* transitions within the phenyl ring and the thiosemicarbazide moiety. documentsdelivered.com Upon complexation, these bands may shift in wavelength and/or intensity.
For transition metal complexes, new bands often appear in the visible region. These can be attributed to:
d-d transitions: These transitions occur between the d-orbitals of the metal ion and are characteristic of the metal's coordination geometry.
Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital.
Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based orbital to a ligand-based orbital. documentsdelivered.com
The position and intensity of these bands provide valuable information about the electronic environment of the metal ion and the nature of the metal-ligand bond. nih.gov
Mass Spectrometry (GC-MS, ESI-MS, HRMS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a crucial technique for determining the molecular weight of the synthesized complexes and confirming their proposed stoichiometry. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Electrospray Ionization Mass Spectrometry (ESI-MS), and High-Resolution Mass Spectrometry (HRMS) are commonly employed.
The mass spectrum of a complex will show a molecular ion peak (M⁺) or a pseudomolecular ion peak (e.g., [M+H]⁺) corresponding to the molecular weight of the complex. researchgate.net The isotopic distribution pattern of the molecular ion peak can also help in confirming the presence and identity of the metal ion.
The fragmentation pattern observed in the mass spectrum provides structural information. The fragmentation of the ligand and the loss of neutral molecules (like water or ammonia) from the complex can help in elucidating the structure of the coordination compound. researchgate.net
Elemental Analysis for Stoichiometric Determination
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the synthesized complexes. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values confirms the stoichiometry of the complex, including the metal-to-ligand ratio and the number of coordinated or lattice solvent molecules. nih.govdocumentsdelivered.com
A representative table of elemental analysis data is shown below:
| Compound | %C (Calc.) Found | %H (Calc.) Found | %N (Calc.) Found | %S (Calc.) Found | %Metal (Calc.) Found |
| Ligand (C₁₀H₁₁N₃S) | (66.39) 65.94 | (6.30) 6.11 | - | - | - |
| [Cd(Ligand)Cl₂] | (39.61) 38.53 | (3.76) 4.01 | - | - | (24.72) 24.30 |
Data adapted from a study on a similar thiosemicarbazide ligand and its cadmium complex for illustrative purposes. nih.gov
Thermal Analysis (TGA-DTA) for Thermal Stability and Decomposition Characteristics
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of the complexes and to understand their decomposition pathways.
TGA measures the change in mass of a sample as a function of temperature. The resulting thermogram can show distinct steps corresponding to the loss of solvent molecules (hydration or solvation) and the decomposition of the organic ligand. The temperature ranges of these decomposition steps provide information about the thermal stability of the complex. documentsdelivered.com
DTA measures the temperature difference between a sample and a reference material as a function of temperature. The DTA curve shows endothermic or exothermic peaks corresponding to physical or chemical changes, such as melting, dehydration, and decomposition. documentsdelivered.com The thermal analysis of a Ni(II) complex of a similar thiosemicarbazide ligand showed a two-step decomposition process. nih.gov
X-ray Diffraction Studies for Solid-State Geometrical Structures
Powder X-ray diffraction (PXRD) can be used to assess the crystallinity of the synthesized complexes and to identify the crystalline phases present. isca.me The diffractogram of a crystalline material will show a series of sharp peaks at specific 2θ angles, which are characteristic of its crystal lattice. isca.me
Investigations into the Magnetic Properties of Semicarbazide, 4-allyl-1-phenyl-3-thio- Metal Complexes
The study of the magnetic properties of transition metal complexes provides valuable insight into their electronic structure and stereochemistry. In the case of complexes formed with thiosemicarbazone ligands, such as Semicarbazide, 4-allyl-1-phenyl-3-thio-, magnetic susceptibility measurements are a critical tool for characterizing the oxidation state of the metal ion and the geometry of the coordination sphere. The magnetic moments of these complexes are primarily determined by the number of unpaired electrons in the d-orbitals of the central metal atom.
A comprehensive review of available scientific literature reveals a significant body of research on the magnetic behavior of metal complexes with a wide variety of thiosemicarbazone derivatives. These studies often report on the paramagnetic or diamagnetic nature of the complexes, with measured magnetic moments helping to elucidate whether the metal centers are, for example, high-spin or low-spin and to suggest geometries such as octahedral, tetrahedral, or square planar. For instance, copper(II) complexes with thiosemicarbazone ligands typically exhibit magnetic moments corresponding to one unpaired electron. In contrast, nickel(II) complexes can be either diamagnetic (square planar) or paramagnetic (tetrahedral or octahedral), and magnetic data is crucial for making this distinction.
However, despite the broad interest in the coordination chemistry of thiosemicarbazones, specific research findings, including detailed magnetic data and corresponding data tables for metal complexes of Semicarbazide, 4-allyl-1-phenyl-3-thio- , are not available in the reviewed literature. While extensive data exists for complexes with structurally related ligands, the influence of the 4-allyl substituent on the magnetic properties of its metal complexes has not been specifically documented in published studies. Therefore, a detailed analysis and presentation of research findings on the magnetic properties of metal complexes derived from this particular ligand cannot be provided at this time.
Theoretical and Computational Studies on Semicarbazide, 4 Allyl 1 Phenyl 3 Thio
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, properties, and reactivity of molecules. spirochem.comsydney.edu.au This approach is based on the principle that the energy of a molecule can be determined from its electron density. For Semicarbazide, 4-allyl-1-phenyl-3-thio-, DFT calculations would provide valuable insights into its optimized geometry, vibrational frequencies, and electronic properties, which are fundamental to understanding its chemical behavior. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), researchers can model the molecule in the gas phase or in different solvents to simulate various chemical environments.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. spirochem.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.
HOMO: For Semicarbazide, 4-allyl-1-phenyl-3-thio-, the HOMO is likely to be localized on the electron-rich sulfur atom and the phenyl-hydrazine moiety, indicating these are the primary sites for electrophilic attack.
LUMO: The LUMO would likely be distributed over the thiocarbonyl (C=S) group and the phenyl ring, representing the most probable sites for nucleophilic attack.
HOMO-LUMO Gap: A small energy gap signifies that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap indicates high stability and low reactivity.
DFT calculations would yield the energies of these orbitals and allow for the visualization of their spatial distribution, providing a clear picture of the molecule's reactive sites.
Table 1: Illustrative Reactivity Descriptors from FMO Analysis (Note: The following data is illustrative for a typical thiosemicarbazide (B42300) derivative and not based on specific experimental or computational results for Semicarbazide, 4-allyl-1-phenyl-3-thio-).
| Parameter | Definition | Significance |
|---|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Determines chemical reactivity and stability |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added |
| Global Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution |
| Global Softness (S) | S = 1 / 2η | Reciprocal of hardness, indicates reactivity |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power to attract electrons |
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution within a molecule. It is a color-coded map superimposed on the molecule's electron density surface.
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In Semicarbazide, 4-allyl-1-phenyl-3-thio-, these would likely be around the sulfur and nitrogen atoms.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These would be expected around the hydrogen atoms attached to nitrogen (N-H).
Green Regions: Represent areas of neutral potential.
The EPS map is invaluable for predicting non-covalent interactions, such as hydrogen bonding, and for understanding how the molecule will interact with other molecules and biological receptors.
Molecular Modeling and Conformational Analysis of Semicarbazide, 4-allyl-1-phenyl-3-thio-
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a flexible molecule like Semicarbazide, 4-allyl-1-phenyl-3-thio-, which has several rotatable single bonds (e.g., around the allyl and phenyl groups), conformational analysis is crucial.
This analysis involves systematically rotating the bonds to identify all possible spatial arrangements (conformers) of the molecule and calculating their relative energies. The goal is to find the most stable, low-energy conformer, which is the most likely structure the molecule will adopt. This is typically achieved by performing a potential energy surface scan, where the energy of the molecule is calculated as a function of the torsion angles of its key bonds. The resulting data helps identify the global minimum energy structure, which is essential for accurate predictions of the molecule's properties and interactions.
Computational Approaches to Metal-Ligand Interactions in Semicarbazide, 4-allyl-1-phenyl-3-thio- Complexes
Thiosemicarbazides are well-known for their ability to act as ligands, coordinating with metal ions to form stable complexes. spirochem.comsydney.edu.au Computational methods are instrumental in studying these interactions. DFT can be used to model the structure of the metal complexes, predict their geometries (e.g., square planar, tetrahedral, or octahedral), and analyze the nature of the metal-ligand bonds.
Prediction of Binding Affinities and Complex Stabilities
Computational chemistry allows for the prediction of the strength of the interaction between a ligand and a metal ion. The binding affinity, often expressed as the binding free energy (ΔG_bind), indicates the stability of the resulting complex.
Methods to calculate this include:
Thermodynamic Calculations: Using DFT, the energies of the reactants (free ligand and metal ion) and the product (the complex) can be calculated. The difference in energy, along with corrections for zero-point energy and thermal effects, provides an estimate of the binding energy.
Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms over time and can be used with methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to calculate more accurate binding free energies that account for solvent effects and entropy.
Table 2: Illustrative Parameters for Metal Complex Stability (Note: This table shows the type of data that would be generated from a computational study of a metal complex. The values are hypothetical.)
| Parameter | Description | Significance |
|---|---|---|
| Binding Energy (kcal/mol) | The energy released upon formation of the complex from the ligand and metal ion. | A more negative value indicates a more stable complex. |
| Metal-Ligand Bond Lengths (Å) | The distances between the metal ion and the coordinating atoms (e.g., M-S, M-N). | Provides insight into the strength and nature of the coordination bonds. |
| Coordination Geometry | The spatial arrangement of the ligand around the central metal ion. | Determines the overall shape and properties of the complex. |
| Natural Bond Orbital (NBO) Analysis | Analyzes charge transfer and orbital interactions between the metal and ligand. | Quantifies the donor-acceptor interactions that stabilize the complex. |
Elucidation of Reaction Mechanisms for Complexation
Computational methods can map out the entire reaction pathway for the formation of a metal complex. This involves identifying the transition state—the highest energy point along the reaction coordinate—which is the bottleneck of the reaction. By calculating the energy of the reactants, transition state, and products, an energy profile for the reaction can be constructed. This profile reveals the activation energy, which determines the rate of the reaction, and helps to elucidate the step-by-step mechanism of how the ligand binds to the metal ion. This information is critical for designing more efficient synthetic routes to these complexes.
Catalysis and Organocatalysis Involving Semicarbazide, 4-allyl-1-phenyl-3-thio-
Thiosemicarbazones, derived from thiosemicarbazides, have emerged as a versatile class of organocatalysts. Their activity is attributed to their ability to act as dual hydrogen-bonding donors, a feature that is crucial for activating substrates in various organic reactions.
Role in Specific Organic Transformations
Recent studies have highlighted the use of thiosemicarbazone-based organocatalysts in important organic transformations such as tetrahydropyranylation and 2-deoxygalactosylation reactions. dtu.dk In a kinetics-based investigation to optimize catalyst structure, a thiosemicarbazone derivative, identified as 1c , demonstrated significant catalytic activity. dtu.dk This catalyst was found to be effective in the 2-deoxygalactosylation of an alcohol using galactal as the substrate. dtu.dk When used alone at a 1 mol% loading, catalyst 1c achieved full turnover in approximately 40 hours. The reaction time was reduced to about 28 hours when used in combination with benzoic acid. dtu.dk
It is important to note that while the specific catalyst 1c in the study is a thiosemicarbazone, its precise structure as Semicarbazide, 4-allyl-1-phenyl-3-thio- is not explicitly confirmed in the provided information. However, the research showcases the potential of this class of compounds in organocatalysis. The study also performed a double Hammett analysis to probe the reaction mechanism, suggesting an asynchronous cyclic transition state. dtu.dk
Incorporation into Metal-Organic Frameworks (MOFs) or Related Porous Materials
Currently, there is no available scientific literature that specifically details the incorporation of Semicarbazide, 4-allyl-1-phenyl-3-thio- or its immediate derivatives into Metal-Organic Frameworks (MOFs) or other related porous materials. While thiosemicarbazones, in general, are known to act as ligands for metal ions, their specific application as building blocks for MOFs has not been reported for this particular compound.
Sensing and Analytical Applications of Semicarbazide, 4-allyl-1-phenyl-3-thio-
The unique structural features of thiosemicarbazides and their derivatives, particularly their ability to chelate with metal ions, make them promising candidates for the development of chemical sensors.
Development of Selective Metal Ion Sensors (e.g., Fe(III) selectivity)
There is no specific information available in the current scientific literature regarding the use of Semicarbazide, 4-allyl-1-phenyl-3-thio- for the development of selective metal ion sensors, including for Fe(III). While thiosemicarbazone-based ligands can form complexes with various metal ions, including Fe(III), dedicated studies on the selective sensing capabilities of this specific compound have not been found. pmf.unsa.banih.gov The formation of Fe(III) complexes with thiosemicarbazone ligands is a known phenomenon, often involving a redox turnover between Fe(III) and Fe(II) complexes, which can lead to the generation of reactive oxygen species. pmf.unsa.ba However, this has been primarily studied in the context of biological activity rather than for developing selective sensors.
Design of Fluoroionophore Systems
There are no reports in the scientific literature describing the design or application of fluoroionophore systems based on Semicarbazide, 4-allyl-1-phenyl-3-thio-. While the development of fluorescent sensors for metal ions is an active area of research, and thiosemicarbazone derivatives have been explored for this purpose, no specific studies involving this compound have been identified. nih.gov
Materials Science Applications of Semicarbazide, 4-allyl-1-phenyl-3-thio- Complexes
The ability of thiosemicarbazides to form stable complexes with a variety of transition metals opens up possibilities for their use in materials science. These metal complexes can exhibit interesting physical and chemical properties.
Despite the potential, there is a lack of specific research on the materials science applications of metal complexes derived from Semicarbazide, 4-allyl-1-phenyl-3-thio-. The broader class of thiosemicarbazone metal complexes has been extensively studied for their biological activities, including as potential anticancer and antimicrobial agents. benthamopenarchives.comnih.govmdpi.com These studies often focus on the structural characterization and biological efficacy of the complexes rather than their material properties. For instance, complexes of thiosemicarbazones with metals like copper, nickel, cobalt, and zinc have been synthesized and characterized, but their application in materials science remains an unexplored area. nih.govmdpi.com
Future Prospects and Emerging Research Areas
Design and Synthesis of Next-Generation Semicarbazide, 4-allyl-1-phenyl-3-thio- Derivatives with Tuned Selectivity
The development of next-generation Semicarbazide, 4-allyl-1-phenyl-3-thio- derivatives is centered on the principles of rational drug design and combinatorial chemistry to achieve enhanced biological activity and tuned selectivity. The core structure of 4-allyl-1-phenyl-3-thiosemicarbazide offers multiple sites for chemical modification, allowing for the systematic alteration of its physicochemical properties. Key synthetic strategies involve the reaction of appropriately substituted phenylhydrazines with allyl isothiocyanate, or alternatively, the reaction of 4-allyl-3-thiosemicarbazide with activated phenyl derivatives.
The primary goal is to synthesize libraries of novel analogues with varied substituents on the phenyl ring and modifications to the allyl group. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can significantly influence the electronic environment of the entire molecule, thereby modulating its interaction with biological targets. Similarly, alterations to the allyl moiety can impact steric hindrance and conformational flexibility.
A crucial aspect of this research is the establishment of a comprehensive structure-activity relationship (SAR). By systematically synthesizing and screening a diverse range of derivatives, researchers can identify the key structural features responsible for desired biological effects and selectivity. This data-driven approach will guide the iterative process of designing compounds with optimized properties.
Table 1: Synthetic Strategies for Novel 4-allyl-1-phenyl-3-thiosemicarbazide Derivatives
| Strategy | Description | Key Reagents | Potential Modifications |
| Phenyl Ring Modification | Introduction of various substituents on the phenyl ring to alter electronic and steric properties. | Substituted phenylhydrazines, allyl isothiocyanate | Halogens, alkyl, alkoxy, nitro, and cyano groups |
| Allyl Group Modification | Alteration of the allyl group to influence lipophilicity and conformational flexibility. | Phenylhydrazine (B124118), modified allyl isothiocyanates | Introduction of heteroatoms, cyclization, or replacement with other unsaturated moieties |
| N-acylation/alkylation | Derivatization at the N1 or N2 positions to create prodrugs or modify solubility. | 4-allyl-1-phenyl-3-thiosemicarbazide, acyl/alkyl halides | Acetyl, benzoyl, or long-chain alkyl groups |
Application of Advanced Spectroscopic Techniques for In-situ Monitoring of Semicarbazide, 4-allyl-1-phenyl-3-thio- Reactions
The synthesis of 4-allyl-1-phenyl-3-thiosemicarbazide and its derivatives involves precise chemical transformations. Advanced spectroscopic techniques are poised to play a pivotal role in the real-time, in-situ monitoring of these reactions, providing invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates.
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique can be employed to continuously monitor the progress of the reaction between phenylhydrazine and allyl isothiocyanate. The characteristic absorption band of the isothiocyanate group (-N=C=S) would be observed to decrease in intensity over time, while new bands corresponding to the C=S and N-H stretching vibrations of the thiosemicarbazide (B42300) product would emerge and grow. This allows for the precise determination of reaction endpoints and the optimization of reaction conditions.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: By conducting the reaction directly within an NMR tube, researchers can track the disappearance of reactant signals and the appearance of product signals in real-time. ¹H and ¹³C NMR spectroscopy can provide detailed structural information about the species present in the reaction mixture at any given moment, helping to identify any intermediates or byproducts.
Mass Spectrometry (MS): Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be coupled with reaction monitoring systems to provide real-time information on the molecular weights of species in the reaction mixture. This is particularly useful for detecting the formation of the desired product and any potential side products.
The data obtained from these in-situ techniques will enable a more profound understanding of the reaction dynamics, facilitating the development of more efficient and controlled synthetic protocols for Semicarbazide, 4-allyl-1-phenyl-3-thio- and its derivatives.
Development of Semicarbazide, 4-allyl-1-phenyl-3-thio- Based Hybrid and Nanostructured Materials
The unique chemical properties of 4-allyl-1-phenyl-3-thiosemicarbazide, particularly its ability to act as a ligand and its potential for self-assembly, make it an attractive building block for the creation of novel hybrid and nanostructured materials.
Hybrid Materials: The thiosemicarbazide moiety can readily coordinate with a variety of metal ions, leading to the formation of metal-organic frameworks (MOFs) and coordination polymers. researchgate.net These materials can exhibit interesting properties such as porosity, catalytic activity, and luminescence, with potential applications in gas storage, separation, and sensing. By carefully selecting the metal ions and reaction conditions, the dimensionality and properties of the resulting hybrid materials can be tailored.
Nanostructured Materials: The functionalization of nanoparticles with Semicarbazide, 4-allyl-1-phenyl-3-thio- or its derivatives is a promising area of research. nih.govtandfonline.com For instance, covalent attachment of these molecules to the surface of gold or silver nanoparticles can enhance their stability and introduce new functionalities. tandfonline.com Such functionalized nanoparticles could find applications in targeted drug delivery, bioimaging, and diagnostics. Furthermore, thiosemicarbazide derivatives have been used in the synthesis of carbon quantum dots, creating fluorescent probes for various analytical applications. nih.govrsc.orgresearchgate.net The self-assembly of specifically designed derivatives into well-defined nanostructures, such as nanotubes or vesicles, is another exciting avenue of exploration. researchgate.net
Table 2: Potential Hybrid and Nanostructured Materials from 4-allyl-1-phenyl-3-thiosemicarbazide
| Material Type | Description | Potential Applications |
| Metal-Organic Frameworks (MOFs) | Crystalline materials formed by the coordination of metal ions with thiosemicarbazide ligands. researchgate.net | Gas storage, catalysis, chemical sensing |
| Functionalized Nanoparticles | Nanoparticles (e.g., gold, silver, copper oxide) with thiosemicarbazide derivatives attached to their surface. nih.govtandfonline.com | Targeted drug delivery, bioimaging, antimicrobial agents |
| Quantum Dots | Semiconductor nanocrystals functionalized with thiosemicarbazide derivatives. nih.govacs.org | Fluorescent probes, biosensing |
| Self-Assembled Nanostructures | Ordered structures formed through non-covalent interactions of designed thiosemicarbazide derivatives. researchgate.net | Biomaterials, controlled release systems |
Interdisciplinary Research Integrating Semicarbazide, 4-allyl-1-phenyl-3-thio- with Emerging Technologies
The future of Semicarbazide, 4-allyl-1-phenyl-3-thio- research lies in its integration with other scientific and technological fields. This interdisciplinary approach is expected to unlock a wide range of novel applications.
Sensor Technology: The ability of the thiosemicarbazide scaffold to bind to specific metal ions and anions makes it an excellent candidate for the development of chemical sensors. nih.gov Derivatives of 4-allyl-1-phenyl-3-thiosemicarbazide can be designed to exhibit a detectable change in their optical or electrochemical properties upon binding to a target analyte, forming the basis for highly sensitive and selective chemosensors. tandfonline.comresearchgate.netnih.govpreprints.org
Catalysis: Metal complexes of thiosemicarbazide derivatives have shown promise as catalysts in a variety of organic reactions. The specific coordination environment provided by the thiosemicarbazide ligand can influence the catalytic activity and selectivity of the metal center. Future research will focus on designing novel catalysts for important transformations such as cross-coupling reactions and oxidation/reduction processes.
Optoelectronics: Certain thiosemicarbazone derivatives have been investigated for their nonlinear optical (NLO) properties. These materials can interact with intense light in a way that alters its properties, which is a key requirement for applications in optical communications, data storage, and optical computing. The synthesis and characterization of new 4-allyl-1-phenyl-3-thiosemicarbazide derivatives with enhanced NLO responses is an active area of research.
Q & A
Advanced Research Question
- Time-kill assays : Combine semicarbazide (2.0–4.0 µg/mL) with sub-inhibitory doses of aminoglycosides (e.g., streptomycin) and measure bacterial viability at 0, 6, 12, and 24 hours .
- Efflux pump inhibition : Use fluorescent probes (e.g., ethidium bromide) to quantify intracellular antibiotic accumulation in resistant strains .
- Transcriptomics : RNA sequencing identifies downregulated resistance genes (e.g., mefA, ermB) in treated vs. untreated samples .
How should researchers address challenges in reproducing biological activity across different semicarbazide analogs?
Advanced Research Question
- Structural-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing allyl with trifluoromethyl ) and compare bioactivity.
- Crystallographic consistency : Ensure analogs adopt similar conformations; deviations in the thiosemicarbazone backbone reduce binding affinity .
- Statistical validation : Use ANOVA to confirm significance across replicate experiments (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
